3-Methyl-1-(piperidin-3-yl)urea dihydrochloride
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Overview
Description
3-Methyl-1-(piperidin-3-yl)urea dihydrochloride, also known as MPD, is a chemical compound. It has a molecular formula of C7H17Cl2N3O and a molecular weight of 230.13 .
Molecular Structure Analysis
The molecular structure of 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride is based on a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
While specific chemical reactions involving 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride are not available, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
3-Methyl-1-(piperidin-3-yl)urea dihydrochloride has a molecular weight of 230.13 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Corrosion Inhibition : A study by Jeeva et al. (2015) explored urea-derived Mannich bases, including a piperidine derivative, as corrosion inhibitors for mild steel in hydrochloric acid. They found that these compounds effectively inhibit corrosion, with their efficiency increasing at higher concentrations.
Soluble Epoxide Hydrolase Inhibition : Rose et al. (2010) investigated 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase. They found that these compounds have improved pharmacokinetic parameters and potency compared to previous inhibitors, showing potential for reducing inflammatory pain.
Anti-acetylcholinesterase Activity : Vidaluc et al. (1995) synthesized flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and assessed them for antiacetylcholinesterase activity. They aimed to optimize the spacer length for effective interaction with enzyme hydrophobic binding sites, finding that these compounds exhibit significant inhibitory activities.
Molecular Interaction Studies : Shim et al. (2002) examined the molecular interaction of a specific antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Their findings suggest that this compound's structure is key to its interaction with the receptor, potentially contributing to antagonist activity.
Synthesis and Antimicrobial Activity : Vinaya et al. (2009) focused on the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of tomato plants. They found that substitutions on the benzhydryl ring and sulfonamide ring significantly influence antibacterial activity.
Future Directions
Piperidine derivatives, including 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride, have significant potential in the field of drug discovery . They are being utilized in different therapeutic applications, and their synthesis is an important task of modern organic chemistry . Future research may focus on developing more efficient synthesis methods and exploring new therapeutic applications .
properties
IUPAC Name |
1-methyl-3-piperidin-3-ylurea;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c1-8-7(11)10-6-3-2-4-9-5-6;;/h6,9H,2-5H2,1H3,(H2,8,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEVTCSYRHOFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCCNC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(piperidin-3-yl)urea dihydrochloride |
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